molecular formula C16H12IN5O B5408664 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5408664
M. Wt: 417.20 g/mol
InChI Key: CKNDNDCUXJCNRC-UHFFFAOYSA-N
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Description

4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. It has a molecular weight of 414.29 g/mol and a melting point of 252-254 °C.

Mechanism of Action

The mechanism of action of 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and division, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine in lab experiments include its potential anticancer and antimicrobial properties, as well as its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. These include:
1. Further studies on its mechanism of action to better understand its anticancer and antimicrobial properties.
2. Studies on its potential use as a therapeutic agent for cancer and infectious diseases.
3. Studies on its toxicity and safety profile in vivo.
4. Development of new synthesis methods to improve its yield and purity.
5. Studies on its potential use in combination with other drugs to enhance its therapeutic effects.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anticancer and antimicrobial properties make it a promising candidate for further study and development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and toxicity profile in vivo.

Synthesis Methods

The synthesis of 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine involves several steps. The first step is the reaction of 3-iodobenzylamine with 2-nitrobenzaldehyde to form 1-(3-iodobenzyl)-1H-benzimidazole. The second step involves the reduction of the nitro group in the benzimidazole ring using sodium dithionite to produce 1-(3-iodobenzyl)-1H-benzimidazole-2-amine. The final step is the reaction of 1-(3-iodobenzyl)-1H-benzimidazole-2-amine with 2-chloro-1,3-dimethylimidazolinium chloride and sodium azide to give this compound.

Scientific Research Applications

The 4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine compound has various potential applications in scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its antimicrobial properties, as it has been found to be effective against a wide range of bacteria and fungi.

Properties

IUPAC Name

4-[1-[(3-iodophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN5O/c17-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNDNDCUXJCNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)I)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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